N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques . These compounds were tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity and free radical scavenging action and compared with reference drugs in albino rats .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H-NMR and 13C-NMR spectroscopy . The 1H-NMR (DMSO- d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH 2); 13 C-NMR (DMSO- d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .Chemical Reactions Analysis
The compound has been tested for its anti-inflammation, analgesic, ulcerogenic, acute toxicity and free radical scavenging action and compared with reference drugs in albino rats .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the 1H-NMR and 13C-NMR spectroscopy can provide information about the chemical structure of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Thiazole derivatives have a wide range of biological activities and are present in more than 18 FDA-approved drugs . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and possible applications in the development of new drugs .
properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-2-27-17-9-5-15(6-10-17)20(26)23-13-18-19(14-3-7-16(22)8-4-14)24-21-25(18)11-12-28-21/h3-10H,2,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHOGIUXWAXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide |
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